molecular formula C₁₄H₁₆KNO₄ B1146852 Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate CAS No. 20421-26-5

Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate

Cat. No. B1146852
CAS RN: 20421-26-5
M. Wt: 301.38
InChI Key:
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Description

Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate (K-L-EAPA) is a synthetic compound derived from the amino acid L-alanine and is used in a variety of scientific research applications. K-L-EAPA is an important component of a variety of biochemical and physiological studies, due to its ability to interact with a wide range of biological molecules. K-L-EAPA is a versatile compound that has been used in a variety of laboratory experiments, including those involving enzyme kinetics, gene expression, and protein folding.

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques

    The synthesis of potassium salts of N-substituted α-aminophenylacetic acids, including structures related to Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate, has been explored. These compounds are synthesized and their physicochemical properties studied, often as precursors for further pharmaceutical applications (Postnikova, Rabinovich, & Braginskaya, 2004).

  • Physical and Chemical Characteristics

    Understanding the physical and chemical properties of these compounds is crucial for their application in various scientific fields. This involves studying their stability, solubility, and reactivity under different conditions.

Applications in Chemical Synthesis

  • Development of Antibiotics

    Compounds similar to Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate have been used in the synthesis of epimers of ampicillin, an antibiotic. These studies often focus on improving the efficacy and stability of the antibiotic compounds (Gottstein, Crast, Graham, Haynes, & Mcgregor, 1981).

  • Antimicrobial Properties

    Research into the antimicrobial properties of these compounds is significant, particularly in the context of developing new antibiotics or other antimicrobial agents.

Biomedical Research

  • Drug Development

    The core structure of Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate can be a part of various drug development processes, especially in creating new formulations or derivatives of existing drugs.

  • Potent Beta-lactamase Inhibitors

    Derivatives of these compounds have been found to be potent beta-lactamase inhibitors, which is crucial in combating antibiotic resistance. This application is particularly relevant in the development of new strategies to fight bacterial infections that have become resistant to conventional antibiotics (Gottstein, Haynes, & Mcgregor, 1982).

properties

IUPAC Name

potassium;(2S)-2-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9-;/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWWAEFYIXXXQW-WCXPBQLDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N[C@@H](C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate

CAS RN

20421-26-5
Record name Potassium L-(1-ethoxycarbonylpropen-2-yl)-alpha-aminophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020421265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POTASSIUM L-(1-ETHOXYCARBONYLPROPEN-2-YL)-.ALPHA.-AMINOPHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P9478FAZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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